2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an amine, a sulfanyl, and a thiazole . These functional groups suggest that the compound could have a variety of chemical properties and potential applications. For example, triazole derivatives are known for their numerous biomedical applications .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions like S-alkylation . This involves the reaction of a sulfur-containing compound with an alkylating agent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to analyze the structure of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the amine group might undergo reactions like acylation or alkylation, while the sulfanyl group might participate in oxidation or substitution reactions .Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, a core structure in this compound, possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory activities. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . This suggests that the compound may interact with its targets in multiple ways, leading to a variety of biochemical changes.
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The solubility of similar compounds in water at temperatures below 60°c suggests that this compound may have good bioavailability.
Result of Action
The wide range of biological activities associated with 1,2,4-triazoles suggests that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the reaction conditions can significantly influence the synthesis and properties of similar compounds .
Future Directions
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS2/c1-14-7-9-16(10-8-14)17-12-29-20(23-17)24-19(28)13-30-21-26-25-18(27(21)22)11-15-5-3-2-4-6-15/h2-10,12H,11,13,22H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJIQRCAVMBYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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